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Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

Cat. No.: B15396442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the radiolabeling of RNA probes

using Cytidine Triphosphate (CTP). The following sections outline established techniques,

including in vitro transcription for uniform labeling and 3'-end labeling for terminus-specific

modification. These protocols are essential for a variety of molecular biology applications,

including Northern blotting, in situ hybridization, and RNase protection assays.

Introduction to RNA Probe Radiolabeling
Radiolabeled RNA probes offer high sensitivity for the detection of specific nucleic acid

sequences. The choice of labeling method depends on the experimental application. Uniformly

labeled probes, generated through in vitro transcription, incorporate radioactive nucleotides

throughout the RNA molecule, providing high specific activity. In contrast, end-labeling

techniques attach a single radioactive nucleotide to either the 5' or 3' terminus, which can be

advantageous for certain applications where a uniformly labeled probe might interfere with

hybridization. This document focuses on methods utilizing radiolabeled CTP.

Methods for Radiolabeling RNA Probes with CTP
There are two primary strategies for radiolabeling RNA probes with CTP:

In Vitro Transcription with [α-³²P]CTP: This is the most common method for generating

uniformly labeled, high-specific-activity RNA probes. During in vitro transcription, a
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bacteriophage RNA polymerase (such as T7, SP6, or T3) incorporates [α-³²P]CTP, along with

the other three non-radioactive NTPs, into the nascent RNA transcript from a DNA template

containing the appropriate promoter.[1] The specific activity of the resulting probe can be

modulated by adjusting the ratio of radiolabeled to non-radioactive CTP in the reaction.[2]

3'-End Labeling with [5'-³²P]pCp (Cytidine-3',5'-bisphosphate): This method specifically labels

the 3'-terminus of an RNA molecule. It utilizes T4 RNA ligase to catalyze the covalent

attachment of [5'-³²P]pCp to the 3'-hydroxyl group of the RNA.[3][4] This technique is

particularly useful for labeling pre-existing RNA molecules or when uniform labeling is not

desirable.

Quantitative Data Summary
The efficiency and specific activity of radiolabeled RNA probes are critical parameters for

successful hybridization experiments. The following table summarizes typical quantitative data

for the described CTP-based radiolabeling methods.

Labeling
Method

Radioisotope
Typical
Specific
Activity

Incorporation
Rate

Key
Advantages

In Vitro

Transcription
[α-³²P]CTP ~10⁸ cpm/µg[2]

>50% of the

label in 10

minutes[2]

High specific

activity,

generates full-

length probes

3'-End Labeling [5'-³²P]pCp
Lower than in

vitro transcription

Dependent on

enzyme

efficiency and

substrate

concentration

Labels pre-

existing RNA,

terminus-specific

Experimental Protocols
Protocol 1: In Vitro Transcription for Uniformly Labeled
RNA Probes with [α-³²P]CTP
This protocol is adapted from a high-yield RNA synthesis kit methodology.[2]
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Materials:

Linearized DNA template (0.1-1 µg) containing a T7, SP6, or T3 promoter

[α-³²P]CTP (800–6000 Ci/mmol, ≥ 10 mCi/ml)[2]

10X Reaction Buffer (supplied with RNA polymerase)

ATP, GTP, UTP solutions (100 mM each)

Non-radioactive CTP solution (100 mM)

T7, SP6, or T3 RNA Polymerase

RNase-free DNase I

RNase-free water

DTT (100 mM, optional but recommended)[2]

RNase inhibitor

Procedure:

Prepare the Transcription Master Mix: Thaw all reagents on ice. For each 20 µl reaction,

combine the following in an RNase-free microcentrifuge tube at room temperature:

Nuclease-free water: to a final volume of 20 µl

10X Reaction Buffer: 2 µl

ATP (100 mM): 1 µl

GTP (100 mM): 1 µl

UTP (100 mM): 1 µl

CTP (diluted to a working concentration, e.g., 100 µM): 2.4 µl (for a final concentration of

12 µM)[5]
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DTT (100 mM, optional): 1 µl

Add Radiolabel and Template:

Add 5 µl of [α-³²P]CTP (e.g., 800 Ci/mmol, 10 µCi/µl).[5]

Add 1 µg of the linearized DNA template.

Initiate Transcription:

Add 1 µl of RNase inhibitor.

Add 1 µl of the appropriate RNA Polymerase (e.g., T7 RNA Polymerase).

Mix gently and spin down briefly.

Incubation: Incubate the reaction at 37°C for 10 minutes to 2 hours.[2][5] Longer incubation

times (up to 4 hours) may increase the yield for some templates.

Template Removal (Optional): To remove the DNA template, add 2 µl of RNase-free DNase I

and incubate at 37°C for 15 minutes.[2]

Purification of the Radiolabeled Probe: Purify the RNA probe to remove unincorporated

nucleotides. This can be achieved using denaturing polyacrylamide gel electrophoresis

(PAGE)[6][7] or spin column chromatography.

Protocol 2: 3'-End Labeling of RNA with [5'-³²P]pCp
This protocol is based on the use of T4 RNA ligase for 3'-end labeling.[3][5]

Materials:

RNA substrate (with a 3'-hydroxyl group)

[5'-³²P]pCp (3000 Ci/mmol, 10 µCi/µl)

10X T4 RNA Ligase Buffer

T4 RNA Ligase
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RNase-free water

RNase inhibitor

Procedure:

Prepare the Ligation Reaction: In an RNase-free microcentrifuge tube on ice, combine the

following:

RNase-free water: to a final volume of 20 µl

10X T4 RNA Ligase Buffer: 2 µl

RNA substrate (e.g., 30 pmol): 5 µl

[5'-³²P]pCp (10 µCi/µl): 10 µl

RNase inhibitor: 1 µl

Initiate Ligation:

Add 1 µl of T4 RNA Ligase.

Mix gently and spin down briefly.

Incubation: Incubate the reaction at 37°C for 1 hour or overnight at 4°C.[4]

Purification of the Labeled Probe: Purify the 3'-end labeled RNA to remove unincorporated

[5'-³²P]pCp. Denaturing PAGE is the recommended method for achieving high purity.[6]
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Reaction Setup
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Caption: Workflow for generating uniformly radiolabeled RNA probes via in vitro transcription.

Experimental Workflow for 3'-End Labeling
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Reaction Setup

Ligation Purification Final Product
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Caption: Workflow for specific 3'-end radiolabeling of RNA probes using T4 RNA ligase.

Concluding Remarks
The choice between in vitro transcription and 3'-end labeling for incorporating radiolabeled CTP

into RNA probes depends on the specific requirements of the downstream application. For

applications requiring high sensitivity, such as detecting low-abundance transcripts, the high

specific activity achieved through in vitro transcription is advantageous. For other applications,

such as structural studies or when using pre-synthesized RNA, 3'-end labeling provides a

precise and efficient method for radiolabeling. Careful purification of the labeled probe is crucial

in both methods to ensure low background in subsequent hybridization experiments. Always

follow appropriate radiation safety protocols when handling radioactive materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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